6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Overview
Description
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-chloro-2-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at room temperature.
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dechlorinated quinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Uniqueness
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions.
Properties
IUPAC Name |
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLFYWXYFAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371294 | |
Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-51-4 | |
Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123637-51-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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